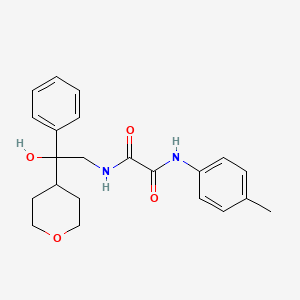![molecular formula C18H18ClN5O2 B2715891 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 900008-33-5](/img/structure/B2715891.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Researchers have synthesized novel pyrazolopyrimidines derivatives to explore their anticancer and anti-5-lipoxygenase agents' potential. These compounds were evaluated for their cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, showing promising results in inhibiting cancer cell growth. The structure-activity relationship (SAR) analyses provided insights into the compounds' biological activities, highlighting the importance of specific substituents for enhanced efficacy (Rahmouni et al., 2016).
Antimicrobial Activities
Another study focused on the synthesis of thieno[3,2-d]pyrimidines as new scaffolds for antimicrobial activities. The synthesized compounds demonstrated potent effects against both Gram-negative and Gram-positive bacteria, with some derivatives showing higher antifungal activity compared to ketoconazole, a standard antifungal agent (Hafez et al., 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have also been identified as compounds exhibiting A1 adenosine receptor affinity. Through the synthesis of analogues and testing their receptor affinity, researchers discovered that specific substituents at the N1 and N5 positions significantly enhanced the compounds' overall activity, providing a potential pathway for developing new therapeutic agents (Harden et al., 1991).
SARS-CoV 3C-Like Protease Inhibitors
Substituted pyrazoles and pyrimidines based on a specific scaffold were synthesized and tested as SARS CoV 3C-like protease inhibitors. These derivatives showed activity against the protease, suggesting their potential as therapeutic agents against SARS-CoV infections (Mohamed et al., 2015).
Molecular Docking Studies
In the quest for novel anticancer and antimicrobial agents, researchers have synthesized and conducted molecular docking studies on compounds incorporating oxazole, pyrazoline, and pyridine moieties. These studies aimed to understand the compounds' interactions with biological targets, guiding the design of more effective drugs (Katariya et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide Compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinases (cdk2), which play a crucial role in cell proliferation .
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit cdk2, thus affecting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by This compound Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Pharmacokinetics
The ADME properties of This compound Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h4,7-12H,1-3,5-6H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDSQLVRIJUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2715809.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2715811.png)
![N-((1-isopropylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715812.png)


![2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2715820.png)
![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)

![2-[[(2R)-1-Hydroxypropan-2-yl]-[(5-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2715825.png)

![1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine](/img/structure/B2715828.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)
![(Z)-3-anilino-N-(4-chlorophenyl)-2-cyano-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylprop-2-enamide](/img/structure/B2715830.png)

